molecular formula C11H8ClN3 B2661204 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline CAS No. 885525-06-4

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline

Cat. No.: B2661204
CAS No.: 885525-06-4
M. Wt: 217.66
InChI Key: QIFCCQKLBWWJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence can be employed to form the pyrazolo[1,5-a]quinazoline core . This method involves the formation of two rings and three new bonds in a single step from readily available acyclic starting materials . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-methylpyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-7-6-10-13-11(12)8-4-2-3-5-9(8)15(10)14-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCCQKLBWWJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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